molecular formula C14H14S2 B8350679 2-(Naphthalen-2-yl)-1,3-dithiane CAS No. 57009-73-1

2-(Naphthalen-2-yl)-1,3-dithiane

Cat. No. B8350679
CAS RN: 57009-73-1
M. Wt: 246.4 g/mol
InChI Key: KDQWHJYSSCTXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-2-yl)-1,3-dithiane is a useful research compound. Its molecular formula is C14H14S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
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properties

CAS RN

57009-73-1

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3-dithiane

InChI

InChI=1S/C14H14S2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2

InChI Key

KDQWHJYSSCTXLG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The special characteristic of the polymeric compound of the invention is the methoxybenzoin (3'-; 3',4'-; or 3',5'-) group of the polymer. The compound is photosensitive per se without the presence of other photosensitive groups. The precursors of a polymeric compound, e.g., poly(3',5'-dimethoxybenzoinacrylate), are set forth in Example 1 below. For example, 2-phenyl-1,3-dithiane is prepared as described by Seebach et al., J. Org. Chem. 31, 4303 (1966). This compound is then used to prepare 2-[1-hydroxy-1-(3,5-dimethoxyphenyl)]methyl-2-phenyl-1,3-dithiane by the general procedure described by Seebach et al., J. Org. Chem. 40, 231 (1975). 3',5'-dimethoxybenzoin is subsequently prepared by thioketal hydrolysis according to the general procedure described by Naraska et al., Bull. Chem. Soc. Japan (Tokyo), 45, 3724 (1972). This compound is esterified to 3',5'-dimethoxybenzoin acrylate by known esterification procedures using acryloyl chloride and then is polymerized in a known way to form a polymer of the invention. An alternative procedure for preparing a substituted benzoin acrylate monomer illustrated in Example 3 is as follows: an aldehyde, e.g., β-naphthaldehyde and a dithiol, e.g., 1,3-propanedithiol, are reacted in a solvent, e.g., chloroform saturated with HCl, to form 2-β-naphthyl-1,3-dithiane. To the isolated product in anhydrous tetrahydrofuran is added n-butyllithium/hexane at dry ice/acetone temperature. Subsequently 3,5-dimethoxybenzaldehyde in the same solvent is added and stirred followed 30 minutes later by acryloyl chloride in solvent to form 3,4-benzo-3',5'-dimethoxybenzoin acrylate thioketal. Hydrolysis of the thioketal as described above produces 3,4-benzo-3',5'-dimethoxybenzoin acrylate. It is recognized that analogues of the above compounds can be prepared by the foregoing procedures. The proportions of the various repeating units in the final copolymer can be controlled by controlling the quantities of reactants present during copolymerization.
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